2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine
Overview
Description
2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of an iodine atom at the 4-position and two methyl groups at the 3 and 5 positions of the pyrazole ring, along with an ethanamine side chain. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions to yield 3,5-dimethyl-1H-pyrazole.
Iodination: The next step is the iodination of the pyrazole ring. This can be accomplished by treating 3,5-dimethyl-1H-pyrazole with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 4-position, forming 4-iodo-3,5-dimethyl-1H-pyrazole.
Alkylation: The final step involves the alkylation of the iodinated pyrazole with an appropriate alkylating agent, such as 2-bromoethanamine, under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the ethanamine side chain.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to substitute the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the ethanamine side chain.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the ethanamine side chain.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azide or nitrile derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Biological Studies: It can be used as a probe in biological studies to investigate the function of specific enzymes or receptors.
Material Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Agricultural Chemistry: It can be used in the development of agrochemicals, such as herbicides or fungicides.
Mechanism of Action
The mechanism of action of 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the ethanamine side chain can influence the compound’s binding affinity and selectivity for these targets. The exact pathways involved can vary and are typically elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: Lacks the iodine atom and ethanamine side chain, making it less versatile in certain applications.
4-Iodo-1H-pyrazole: Lacks the methyl groups and ethanamine side chain, affecting its chemical reactivity and biological activity.
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine: Similar structure but with a bromine atom instead of iodine, which can influence its reactivity and applications.
Uniqueness
2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine is unique due to the combination of the iodine atom, methyl groups, and ethanamine side chain. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
2-(4-iodo-3,5-dimethylpyrazol-1-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12IN3/c1-5-7(8)6(2)11(10-5)4-3-9/h3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGGZRCCYBRQOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCN)C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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